molecular formula C10H16N4O2S B2525702 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448071-19-9

3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2525702
CAS RN: 1448071-19-9
M. Wt: 256.32
InChI Key: KKQGVEFDWRADFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is a derivative of 1,2,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. The presence of the morpholinoethyl group suggests potential biological activity, as morpholine derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of 1,2,4-thiadiazole derivatives can be achieved through oxidative dimerization of thioamides, as described in the preparation of 3,5-disubstituted 1,2,4-thiadiazoles using various electrophilic reagents such as 1-methyl-2-chloropyridinium iodide and benzoyl chloride in organic solvents at room temperature . Although the specific synthesis of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and electrophilic reagents.

Molecular Structure Analysis

While the molecular structure of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide is not directly analyzed in the provided papers, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined . This suggests that similar analytical techniques, such as X-ray crystallography, could be employed to elucidate the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-thiadiazole derivatives can be inferred from the reactions of related compounds. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases such as morpholine leads to the formation of thioamides . This indicates that the 1,2,4-thiadiazole ring can participate in nucleophilic substitution reactions, which could be relevant for further functionalization of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-N-(2-morpholinoethyl)-1,2,4-thiadiazole-5-carboxamide can be speculated based on the properties of similar thiadiazole compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of other 1,2,4-thiadiazole derivatives, which are often crystalline solids with moderate to high melting points. The presence of the morpholinoethyl group could also affect the compound's solubility in organic solvents and water .

Scientific Research Applications

Antimicrobial Applications

  • Design and Synthesis for Antimicrobial Agents : Research on 1,2,4-triazole derivatives containing the morpholine moiety, including compounds related to the specified chemical structure, has shown that these compounds possess antimicrobial activities. The synthesis of these compounds involves the condensation between corresponding ethoxycarbonylhydrazones and 2-morpholinoethanamine, indicating their potential as antimicrobial agents (Sahin et al., 2012).

Anti-inflammatory and Analgesic Agents

  • Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Activities : A study on benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrated their anti-inflammatory and analgesic activities. These compounds, involving morpholine and thiadiazole structures, were tested as COX-1/COX-2 inhibitors, showing significant inhibitory activity and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticancer Applications

  • Synthesis and Antibacterial Screening for Cancer Research : The synthesis of a 1,2,5-thiadiazole derivative and its evaluation for antibacterial inhibition and DNA cleavage potential indicate the significance of the 1,2,5-thiadiazole moiety in medicinal applications. The compound showed moderate inhibition against Mycobacterium tuberculosis, highlighting its potential for future development in the medicinal field (Mali et al., 2019).

  • Screening for Cytotoxic Action to Cancer Cells : The screening of a series of 3,5-disubstituted 1,2,4-thiadiazoles for cytotoxic activity against cancer cell lines revealed selectivity in their action. Some compounds demonstrated significant selectivity of cytotoxic action, indicating their potential use in cancer treatment (Proshin et al., 2021).

properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-8-12-10(17-13-8)9(15)11-2-3-14-4-6-16-7-5-14/h2-7H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQGVEFDWRADFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.